(4Z)-5-Amino-1,1,2,2-tetrafluorohex-4-en-3-one
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Overview
Description
(4Z)-5-Amino-1,1,2,2-tetrafluorohex-4-en-3-one is a fluorinated organic compound with a unique structure that includes both amino and fluoro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-Amino-1,1,2,2-tetrafluorohex-4-en-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable hexene derivative, followed by the introduction of the amino group. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-5-Amino-1,1,2,2-tetrafluorohex-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols (R-SH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
(4Z)-5-Amino-1,1,2,2-tetrafluorohex-4-en-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers with unique properties.
Mechanism of Action
The mechanism of action of (4Z)-5-Amino-1,1,2,2-tetrafluorohex-4-en-3-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4Z)-5-Amino-1,1,2,2-tetrafluorohex-4-en-2-one: Similar structure but with a different position of the carbonyl group.
(4Z)-5-Amino-1,1,2,2-tetrafluoropent-4-en-3-one: Similar structure but with a shorter carbon chain.
(4Z)-5-Amino-1,1,2,2-tetrafluorohex-4-en-3-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
Uniqueness
(4Z)-5-Amino-1,1,2,2-tetrafluorohex-4-en-3-one is unique due to its specific combination of amino and fluoro groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
72721-34-7 |
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Molecular Formula |
C6H7F4NO |
Molecular Weight |
185.12 g/mol |
IUPAC Name |
(Z)-5-amino-1,1,2,2-tetrafluorohex-4-en-3-one |
InChI |
InChI=1S/C6H7F4NO/c1-3(11)2-4(12)6(9,10)5(7)8/h2,5H,11H2,1H3/b3-2- |
InChI Key |
UNIRIOCDPRENCD-IHWYPQMZSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C(C(F)F)(F)F)/N |
Canonical SMILES |
CC(=CC(=O)C(C(F)F)(F)F)N |
Origin of Product |
United States |
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